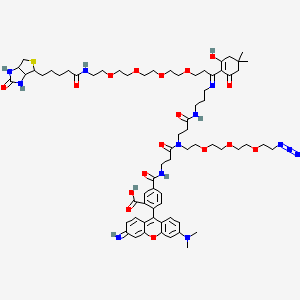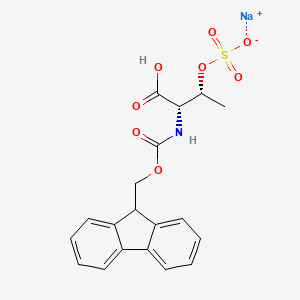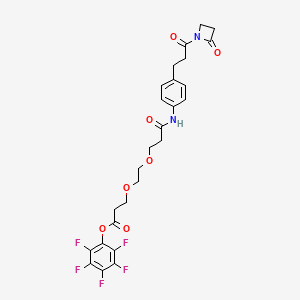
Benzyl 3-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cbz-3-(Boc(ethyl)amino)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl carbamate (Cbz) group and a tert-butoxycarbonyl (Boc) protected ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is first protected with a benzyl carbamate (Cbz) group. This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of the Boc-Protected Ethylamino Group: The next step involves the introduction of the Boc-protected ethylamino group. This can be done by reacting the Cbz-protected piperidine with Boc-protected ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain ®-1-Cbz-3-(Boc(ethyl)amino)piperidine in high purity.
Industrial Production Methods
Industrial production of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Cbz-3-(Boc(ethyl)amino)piperidine can undergo various chemical reactions, including:
Deprotection Reactions: The Cbz and Boc protecting groups can be removed under specific conditions to yield the free amine. For example, hydrogenation can be used to remove the Cbz group, while acidic conditions can remove the Boc group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced with other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Hydrogenation: Used for the removal of the Cbz group.
Acidic Conditions: Used for the removal of the Boc group.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Free Amine: Obtained after deprotection of the Cbz and Boc groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
®-1-Cbz-3-(Boc(ethyl)amino)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The molecular targets and pathways involved vary based on the final compound synthesized from ®-1-Cbz-3-(Boc(ethyl)amino)piperidine.
Comparison with Similar Compounds
Similar Compounds
®-1-Cbz-3-(Boc-amino)piperidine: Similar structure but lacks the ethyl group.
®-1-Cbz-3-(ethylamino)piperidine: Similar structure but lacks the Boc protection.
®-1-Boc-3-(ethylamino)piperidine: Similar structure but lacks the Cbz protection.
Uniqueness
®-1-Cbz-3-(Boc(ethyl)amino)piperidine is unique due to the presence of both Cbz and Boc protecting groups, which provide versatility in synthetic applications. The combination of these protecting groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex synthetic routes.
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
benzyl 3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-5-22(19(24)26-20(2,3)4)17-12-9-13-21(14-17)18(23)25-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3 |
InChI Key |
HRHMSDDFRMSSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)



![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)


![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)



